3-(4-Amino-phenyl)-pyrrolidine-2,5-dione
Overview
Description
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2,5-dione under reductive conditions. The nitro group is reduced to an amino group using hydrogenation or other reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-phenyl-pyrrolidine-2,5-dione: Lacks the 3-substitution, leading to different chemical properties.
3-(4-Nitro-phenyl)-pyrrolidine-2,5-dione: Contains a nitro group instead of an amino group, resulting in different reactivity.
3-(4-Hydroxy-phenyl)-pyrrolidine-2,5-dione: Contains a hydroxy group, which affects its hydrogen bonding and solubility properties.
Uniqueness
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is unique due to the presence of both an amino group and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(4-aminophenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLGSUFOCCZEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954507 | |
Record name | 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32856-49-8 | |
Record name | 3-(4'-Aminophenyl)pyrrolidine-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032856498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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